9-(4-Chlorophenyl)-6-(9-ethylcarbazol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
CAS No.:
Cat. No.: VC14917773
Molecular Formula: C33H28ClN3O
Molecular Weight: 518.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H28ClN3O |
|---|---|
| Molecular Weight | 518.0 g/mol |
| IUPAC Name | 9-(4-chlorophenyl)-6-(9-ethylcarbazol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C33H28ClN3O/c1-2-37-29-10-6-3-7-24(29)25-17-21(13-16-30(25)37)33-32-28(35-26-8-4-5-9-27(26)36-33)18-22(19-31(32)38)20-11-14-23(34)15-12-20/h3-17,22,33,35-36H,2,18-19H2,1H3 |
| Standard InChI Key | HNKOYZAXJSCCRS-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)C5=CC=C(C=C5)Cl)NC6=CC=CC=C6N3)C7=CC=CC=C71 |
Introduction
9-(4-Chlorophenyl)-6-(9-ethylcarbazol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b] benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine class. It features a unique structure that combines both carbazole and benzodiazepine moieties, making it of interest in medicinal chemistry for its potential pharmacological applications.
Synthesis
The synthesis of 9-(4-Chlorophenyl)-6-(9-ethylcarbazol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b] benzodiazepin-7-one typically involves multi-step reactions. These processes require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Techniques like High-Performance Liquid Chromatography (HPLC) are often employed for monitoring the reaction progress and purity analysis.
Mechanism of Action
The mechanism of action for compounds like 9-(4-Chlorophenyl)-6-(9-ethylcarbazol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b] benzodiazepin-7-one typically involves modulation of neurotransmitter systems in the brain. Modifications to the structure can significantly influence potency and efficacy at these receptors.
Potential Applications
Benzodiazepines are known for their psychoactive properties and are often used in the treatment of anxiety, insomnia, and other disorders. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in developing new therapeutic agents with enhanced pharmacological profiles.
Comparison with Other Benzodiazepines
Other benzodiazepine derivatives have shown promising biological activities, such as cytotoxic effects against tumor cell lines. For example, certain benzo[b] diazepin-2(3H)-ones have demonstrated significant cytotoxicity against human breast adenocarcinoma and colorectal carcinoma cells . This highlights the potential for benzodiazepine structures to be modified for various therapeutic applications.
Cytotoxic Activity Comparison
| Compound | IC50 Values (μM) | Cell Lines |
|---|---|---|
| Analogue 9 | 16.19 ± 1.35, 17.16 ± 1.54 | HCT-116, MCF-7 |
| Doxorubicin | Reference standard | Various |
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